Benzenemethanol, alpha,alpha-dimethyl-, acetate
Description
Chemical Identity: Benzenemethanol, alpha,alpha-dimethyl-, acetate (CAS 3425-72-7), also known as benzyldimethylcarbinyl acetate, is an aromatic ester with the molecular formula C₁₂H₁₆O₂ (molar mass: 192.25 g/mol). Its structure features a benzene ring attached to a dimethyl-substituted ethanol moiety esterified with acetic acid .
Synonyms: Key synonyms include dimethylbenzylcarbinyl acetate, α,α-dimethylphenethyl acetate, and benzyldimethylcarbinol acetate .
Physicochemical Properties:
Calculated properties using Joback and Crippen methods include:
- ΔfG° (Gibbs free energy): -87.80 kJ/mol
- logPoct/wat (log octanol-water partition coefficient): 3.11
- Critical temperature (Tc): 689.30 K
- Viscosity (η): 0.001–0.003 Pa·s (temperature-dependent) .
Applications: The compound is utilized in fragrance formulations due to its floral and fruity notes . Its stability and low aquatic toxicity make it suitable for industrial applications .
Properties
CAS No. |
3425-72-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-phenylpropan-2-yl acetate |
InChI |
InChI=1S/C11H14O2/c1-9(12)13-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
XPMMKIYJJWQFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
3 Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylpropan-2-ol and acetic acid.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 2-Phenylpropan-2-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Benzenemethanol, alpha,alpha-dimethyl-, acetate, also known as dimethyl benzyl carbinyl acetate (DMBCA), is a chemical compound with a variety of applications, notably in the flavor and fragrance industries .
Chemical and Physical Properties
Dimethyl benzyl acetate is a colorless, oily, transparent liquid that emits a sweet, floral, and fruity aroma . It has a melting point between 29 and 30°C and a boiling point of 250°C . The flash point is 100°C, with a refractive index ranging from 1.4910 to 1.4950 and a density of approximately 0.998 . It is soluble in ethanol, most non-volatile and mineral oils, and slightly soluble in propylene glycol, but insoluble in glycerol and water .
Applications
Flavoring Agent
Dimethyl benzyl acetate is used as an edible flavor, particularly in pear, cherry, and strawberry flavorings . It is approved as an edible flavor under GB 2760-96 .
Fragrance Ingredient
This compound is utilized in the fragrance industry for a variety of cosmetic, soap, and food flavor applications . It enhances the head and body notes in floral fragrances such as hyacinth, magnolia, clove, and lily .
Household and Cosmetic Products
Dimethyl phenethyl acetate is found in numerous consumer products . It is used as a fragrance and odor agent in cosmetics, household products, and various personal care items . The Cosmetic Fragrance and Flavor Ingredient Right to Know Act of 2020 mandates the reporting of fragrance allergens like dimethyl phenethyl acetate if they exceed certain concentration thresholds in cosmetic products . Specifically, they must be reported if they are present at or above 0.01% (100 parts per million) in rinse-off products or at or above 0.001% (10 parts per million) in leave-on products .
Safety Considerations
Mechanism of Action
The mechanism of action of 2-phenylpropan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzenemethanol, alpha-methyl-, acetate (CAS 93-92-5)
Structural Difference :
This compound has a single methyl group on the benzylic carbon instead of two. Molecular formula: C₁₀H₁₂O₂ (molar mass: 164.20 g/mol).
Properties :
- Boiling Point : 214°C (experimental)
- Solubility: Miscible in ethanol and oils; insoluble in water .
- Odor Profile : Strong floral (gardenia-like) scent, making it a key ingredient in perfumes .
Reactivity :
Undergoes acid-catalyzed hydrolysis to yield styrene and acetic acid, with a reaction rate constant k = 1.82 × 10⁻³ s⁻¹ at 25°C .
Key Distinction :
The absence of a second methyl group reduces steric hindrance, leading to higher volatility compared to the alpha,alpha-dimethyl derivative .
Benzhydryl Acetate (CAS 954-67-6)
Structural Difference :
Features two phenyl groups on the benzylic carbon. Molecular formula: C₁₅H₁₄O₂ (molar mass: 226.27 g/mol) .
Properties :
- logPoct/wat : 3.89 (higher lipophilicity than alpha,alpha-dimethyl derivative)
- Applications : Used as a UV stabilizer and plasticizer due to its bulky structure and resistance to thermal degradation .
Reactivity :
Slower hydrolysis kinetics due to steric shielding from the diphenylmethyl group .
Benzenemethanol, 4-chloro-alpha-methyl-, acetate (CAS 19759-40-1)
Structural Difference :
Contains a chlorine substituent on the benzene ring and a single methyl group on the benzylic carbon.
Reactivity: Decomposes into 4-chlorostyrene and acetic acid with a rate constant k = 1.55 × 10⁻³ s⁻¹, slightly slower than the non-chlorinated analog .
Applications :
Primarily used in agrochemicals and pharmaceuticals for its electron-withdrawing chlorine group, which enhances chemical stability .
Data Tables
Table 1: Physicochemical Comparison
Table 2: Hydrolysis Kinetics (Acid-Catalyzed Decomposition)
Key Findings and Industrial Relevance
- Steric Effects: The alpha,alpha-dimethyl derivative exhibits greater hydrolytic stability than mono-methyl or non-methylated analogs due to steric hindrance .
- Toxicity Profile : All compared compounds show low acute aquatic toxicity, but benzhydryl acetate’s higher lipophilicity may pose bioaccumulation risks .
- Market Applications :
Biological Activity
Benzenemethanol, alpha,alpha-dimethyl-, acetate (commonly known as α,α-dimethylbenzyl acetate ) is an organic compound with the molecular formula and a molecular weight of approximately 178.23 g/mol. This compound is a derivative of benzenemethanol and is used in various applications, including fragrance and flavoring agents. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic uses.
- IUPAC Name : this compound
- CAS Number : 617-94-7
- Molecular Weight : 178.23 g/mol
- Structure : The chemical structure includes a benzene ring attached to a dimethylated carbon chain with an acetate group.
Biological Activity Overview
The biological activity of α,α-dimethylbenzyl acetate can be classified into several categories:
-
Antimicrobial Activity
- Studies have demonstrated that certain aromatic compounds exhibit antimicrobial properties. The presence of the benzene ring in α,α-dimethylbenzyl acetate may contribute to its efficacy against various pathogens.
- A comparative study on essential oils highlighted that compounds with similar structures showed significant antibacterial and antifungal activities .
-
Antioxidant Properties
- Antioxidant activity is critical in preventing oxidative stress-related diseases. Research indicates that compounds with alkyl groups can effectively scavenge free radicals.
- The antioxidant capacity of α,α-dimethylbenzyl acetate has not been extensively studied; however, related compounds have shown promising results in capturing reactive oxygen species (ROS) .
- Genotoxicity and Safety Profile
Case Study 1: Antimicrobial Efficacy
A study by MDPI explored the antimicrobial properties of essential oils, revealing that compounds similar to α,α-dimethylbenzyl acetate demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of such compounds in food preservation and therapeutic applications.
Case Study 2: Antioxidant Activity Assessment
Research conducted on essential oil constituents revealed that molecules like α,α-dimethylbenzyl acetate could enhance the antioxidant activity of other compounds when combined. This synergistic effect suggests potential applications in dietary supplements aimed at reducing oxidative stress .
Data Table: Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against various pathogens; potential use in food preservation |
| Antioxidant | May enhance antioxidant activity when combined with other compounds |
| Genotoxicity | Mostly negative results in genotoxicity assays; low risk for mutagenicity |
| Carcinogenicity | No significant carcinogenic effects observed in long-term studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
